Formamide-d3

概述

描述

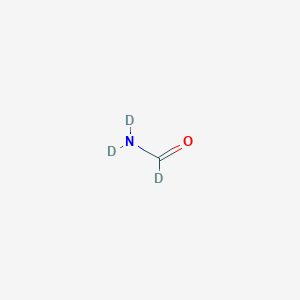

Formamide-d3, also known as deuterated formamide, is a formamide molecule in which the hydrogen atoms are replaced by deuterium. Its chemical formula is DCONH2, where D represents deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties, including its ability to act as a solvent and its role in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Formamide-d3 can be synthesized through the reaction of deuterated ammonia (ND3) with carbon monoxide (CO) under high-pressure conditions. The reaction typically takes place in the presence of a catalyst, such as palladium, to facilitate the formation of the formamide structure. The reaction conditions often involve temperatures ranging from 150°C to 200°C and pressures of around 10-30 MPa .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous flow of deuterated ammonia and carbon monoxide through a reactor containing the catalyst. The product is then purified through distillation to obtain high-purity this compound .

化学反应分析

Gas-Phase Formation from Deuterated Precursors

Formamide-d₃ can form via radical-mediated reactions in the gas phase. For example:

-

Reaction : NH₂ + HDCO → DCONH₂ + H

Thermal Decomposition

-

Primary Route : DCONH₂ → DCN + H₂O or CO + ND₃

Hydrolysis

-

Reaction : DCONH₂ + H₂O → DCOO⁻ + NH₃

Hydrogen-Deuterium Exchange

-

In Solution : DCONH₂ undergoes H/D exchange at the amide nitrogen in protic solvents (e.g., D₂O), reaching equilibrium within hours at 25°C .

-

Catalysis : Acidic/basic conditions accelerate exchange rates by stabilizing transition states .

Quantum Tunneling in Radical Reactions

-

Example : NH₂ + DCO → HCONHD + H

Isotopic Shifts in Vibrational Spectra

-

IR/Raman : C=O stretch in DCONH₂ shifts to ~1660 cm⁻¹ (vs. 1680 cm⁻¹ in HCONH₂) due to reduced anharmonicity .

-

NMR : ¹H NMR of DCONH₂ shows absence of N–H peaks, with ¹³C NMR revealing a downfield-shifted carbonyl carbon (δ ~165 ppm) .

DFT and Molecular Dynamics

-

Barrier Heights : C–N coupling in DCONH₂ exhibits a 5–8 kJ/mol higher barrier than HCONH₂, as calculated using B3LYP/6-311++G(d,p) .

-

Solvent Effects : Explicit water models show deuterated formamide forms stronger H-bonds with water, altering reaction equilibria .

Comparative Reaction Data

科学研究应用

Prebiotic Chemistry

Role in Nucleobase Formation

Formamide is recognized for its potential in the prebiotic synthesis of nucleobases, the building blocks of nucleic acids. Recent studies have demonstrated that formamide can react on mineral surfaces, such as amorphous silica, to produce complex organic molecules relevant to the origins of life. For instance, experiments conducted at elevated temperatures (160°C) have shown that formamide can lead to the formation of diaminomaleonitrile and purine through dehydrative decomposition processes. This reaction was monitored using in situ UV-Raman spectroscopy combined with density functional theory calculations, which provided insights into the spectral features associated with these reactions .

Spectroscopic Applications

Resonant UV-Raman Spectroscopy

The use of formamide-d3 in resonant UV-Raman spectroscopy allows for enhanced sensitivity in detecting organic molecules. The unique vibrational modes of deuterated compounds can be selectively enhanced, making it possible to study reactions occurring at catalyst surfaces with high precision. The combination of experimental data with computational simulations enables researchers to identify stable reaction intermediates and products that would otherwise be difficult to characterize .

Electrochemical Applications

Deep Eutectic Solvents

this compound has been utilized as a hydrogen-bond donor in the development of deep eutectic solvents (DESs). A notable application involves combining formamide with sodium nitrate to create an electrolyte for supercapacitors. This DES exhibits a wide electrochemical stability window (up to 3.14 V), high electrical conductivity (14.01 mS cm), and excellent flame-retardant properties. The performance of these electrolytes suggests significant potential for energy storage applications .

Case Studies and Research Findings

作用机制

The mechanism of action of formamide-d3 involves its ability to participate in hydrogen bonding and other interactions due to the presence of deuterium. The deuterium atoms in this compound can exchange with hydrogen atoms in other molecules, making it a valuable tool in studying reaction mechanisms and molecular interactions. The molecular targets and pathways involved include nucleophilic attack on carbonyl groups and the formation of hydrogen bonds with various functional groups .

相似化合物的比较

Formamide-d3 can be compared with other deuterated compounds such as:

Formamide-13C: Contains a carbon-13 isotope instead of deuterium.

Formamide-15N: Contains a nitrogen-15 isotope.

N-Methyl-d3-formamide: Contains deuterium in the methyl group instead of the amide group.

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to participate in deuterium exchange reactions also sets it apart from other similar compounds .

生物活性

Formamide-d3, a deuterated derivative of formamide, has garnered interest in various fields of research, particularly in biochemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Overview of this compound

Formamide (methanamide) is an amide derived from formic acid and is known for its role as a solvent and reagent in organic synthesis. The deuterated form, this compound, is utilized in studies requiring isotopic labeling, which can aid in understanding molecular interactions and dynamics.

Mechanisms of Biological Activity

-

Neuropharmacological Effects :

- Formamide has been linked to the modulation of neurotransmitter systems, particularly in the context of dopamine receptors. Research indicates that variations in the fatty acid amide hydrolase (FAAH) gene can influence dopamine D3 receptor levels, potentially implicating this compound in addiction-related phenotypes .

- A study highlighted that genetic polymorphisms affecting FAAH function were associated with increased D3 receptor binding in specific brain regions, suggesting a neurobiological mechanism through which Formamide may exert its effects .

-

Chemical Reactivity :

- In synthetic chemistry, this compound has been employed as a carbonyl precursor in various reactions. Its unique isotopic labeling allows for tracking reaction pathways and understanding reaction mechanisms more clearly. For instance, it has been successfully used in the Passerini reaction to yield new products with significant efficiency .

Case Study 1: Neuropharmacological Implications

A study investigated the relationship between FAAH C385A genetic polymorphism and dopamine receptor binding using positron emission tomography (PET). The findings suggested that individuals with the C385A variant exhibited higher D3 receptor binding, potentially increasing vulnerability to addiction and obesity. This research underscores the importance of this compound in elucidating the biochemical pathways related to addiction .

Case Study 2: Synthetic Applications

In another study, this compound was utilized as a carbonyl surrogate in organic synthesis. The research demonstrated that using deuterated formamides could lead to enhanced yields and cleaner reaction profiles due to the unique properties imparted by deuterium labeling. This application highlights the compound's utility beyond biological systems into synthetic chemistry .

Data Tables

属性

IUPAC Name |

N,N,1-trideuterioformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-AYQNKDEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583854 | |

| Record name | (~2~H_3_)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43380-64-9 | |

| Record name | Formamide-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43380-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_3_)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43380-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。